Toyocamycin

Übersicht

Beschreibung

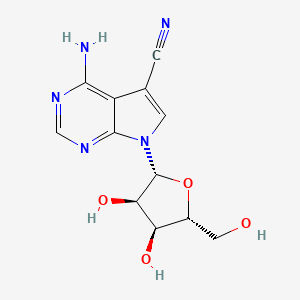

Toyocamycin is a nucleoside antibiotic isolated from cultures of Streptomyces toyocaensis. It is an analog of adenosine and has been recognized for its ability to block RNA synthesis and ribosome function. This compound is primarily used as a biochemical tool due to its antibiotic and antimetabolite properties .

Wissenschaftliche Forschungsanwendungen

Toyocamycin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Werkzeug zur Untersuchung von Nucleotidanalogen und ihren Wechselwirkungen verwendet.

Biologie: Untersucht die Hemmung der RNA-Synthese und der Ribosomenfunktion.

Medizin: Erforscht sein Potenzial als antineoplastisches Mittel aufgrund seiner Fähigkeit, Apoptose in Krebszellen zu induzieren.

Industrie: Wirkt als Fungizid zur Kontrolle von Pflanzenkrankheiten

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die RNA-Synthese und die Ribosomenfunktion blockiert. Es ist ein Analogon von Adenosin und konkurriert mit natürlichen Nucleosiden, wodurch die Synthese von RNA gehemmt wird. Diese Hemmung führt zur Störung der Proteinsynthese und induziert Apoptose in Zellen .

Wirkmechanismus

Target of Action

Toyocamycin, an antibiotic antimetabolite isolated from Streptomyces toyocaensis cultures , has been found to have various target activities. It is a potent inhibitor of RNA self-cleavage in mammalian cells . It also inhibits phosphatidylinositol kinase, a cell proliferation regulator . Furthermore, it has been identified as a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9) .

Mode of Action

This compound is an analog of adenosine and blocks RNA synthesis and ribosome function . It enters the cells through Concentrative Nucleoside Transporters (CNT) in the cell membrane . It has been found to bind more tightly to an adenosine analog than to ATP . This compound binds in the ATP binding pocket of the protein . It has also been found to inhibit CDK9 .

Biochemical Pathways

This compound affects the biosynthetic pathways of all deazapurine-containing compounds . It is involved in the hydration of this compound to sangivamycin . The enzymatic mechanism of QueE/ToyC, a member of the radical S-adenosyl-l-methionine (SAM) protein, has been elucidated . This enzyme catalyzes a key SAM- and Mg 2+ -dependent radical-mediated ring contraction step .

Pharmacokinetics

It is known that this compound is an antibiotic antimetabolite .

Result of Action

This compound has been found to induce potent GFP reactivation and loss of clonogenicity in human colon cancer cells . It has also been found to be highly efficient against a broad range of plant pathogenic fungi .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of phosphodiesterases (PDEs) may degrade c-di-GMP to prevent excessive accumulation in vivo

Biochemische Analyse

Biochemical Properties

Toyocamycin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound biosynthesis in Streptomyces diastatochromogenes 1628 is regulated by ToyA, a large ATP-binding regulator of the LuxR family . The disruption of ToyA results in almost complete loss of this compound production .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by blocking RNA synthesis and ribosome function . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is an analog of adenosine and can block RNA synthesis and ribosome function . This can lead to changes in gene expression and can inhibit or activate enzymes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, over-expression of ToyA in Streptomyces diastatochromogenes 1628 led to a 2-fold increase in this compound production .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Toyocamycin wird typischerweise durch Fermentationsprozesse unter Verwendung von Streptomyces diastatochromogenes hergestellt. Die Produktion kann durch die Einführung kumulativer Arzneimittelresistenzmutationen in die bakteriellen Stämme verbessert werden. Beispielsweise hat sich gezeigt, dass ein dreifacher Mutant-Stamm, SD3145, die this compound-Produktion deutlich erhöht .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Optimierung der Fermentationsbedingungen. Es wurde gezeigt, dass die Zugabe geringer Mengen an Scandiumchlorid (ScCl₃·6H₂O) zum Fermentationsmedium den this compound-Ertrag signifikant erhöht .

Analyse Chemischer Reaktionen

Reaktionstypen: Toyocamycin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Cyanogruppe in this compound modifizieren.

Substitution: Substitutionsreaktionen können an der Amino- oder Cyanogruppe auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Die Bedingungen variieren je nach der gewünschten Substitution, umfassen aber oft nucleophile Reagenzien.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die modifizierte funktionelle Gruppen aufweisen und ihre biologische Aktivität verbessern oder verändern .

Vergleich Mit ähnlichen Verbindungen

Toyocamycin wird mit anderen Nucleotid-Antibiotika verglichen, wie z. B.:

Tubercidin: Ähnlich in der Struktur, aber weniger potent.

Sangivamycin: In vitro aktiver als Tubercidin, aber weniger als this compound.

Formycin: Ein ungewöhnliches Nucleotid mit einer C-C-Bindung, das sich in Struktur und Aktivität deutlich unterscheidet.

Einzigartigkeit: Die einzigartige Cyanogruppe von this compound an Position 5 des Pyrrolopyrimidin-Moleküls unterscheidet es von anderen Nucleotid-Antibiotika und trägt zu seiner höheren Potenz und spezifischen biologischen Aktivitäten bei .

Eigenschaften

IUPAC Name |

4-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O4/c13-1-5-2-17(11-7(5)10(14)15-4-16-11)12-9(20)8(19)6(3-18)21-12/h2,4,6,8-9,12,18-20H,3H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKJUSAYZUAMGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871786 | |

| Record name | 4-Amino-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-58-6 | |

| Record name | Vengicide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vengicide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

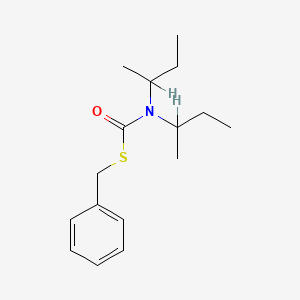

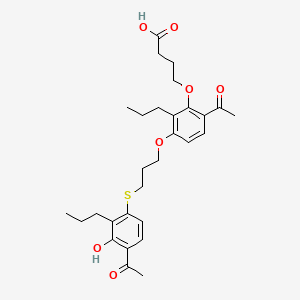

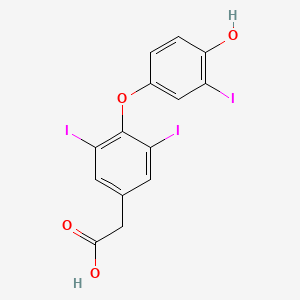

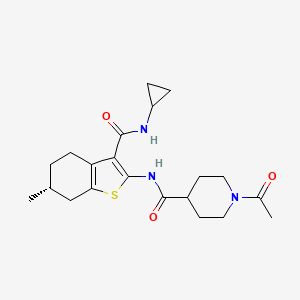

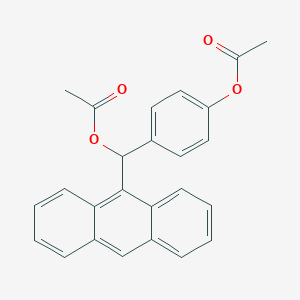

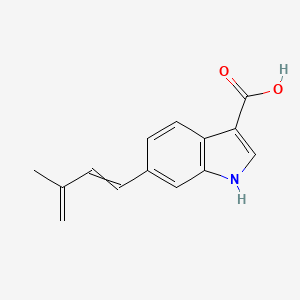

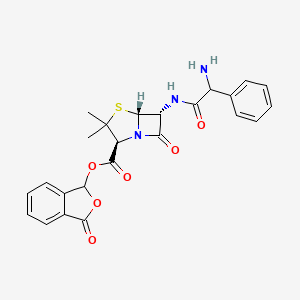

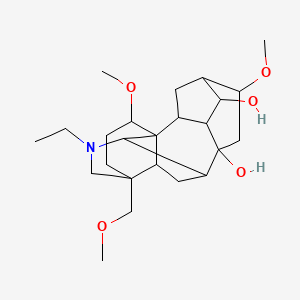

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1682918.png)

![9-acetyl-6,9,11-trihydroxy-7-[[5-hydroxy-2-(2-hydroxypropyl)-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1682927.png)